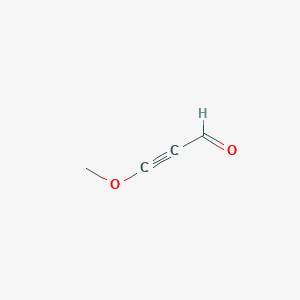

3-Methoxyprop-2-ynal

説明

Structure

3D Structure

特性

CAS番号 |

195067-10-8 |

|---|---|

分子式 |

C4H4O2 |

分子量 |

84.07 g/mol |

IUPAC名 |

3-methoxyprop-2-ynal |

InChI |

InChI=1S/C4H4O2/c1-6-4-2-3-5/h3H,1H3 |

InChIキー |

FSSBWDQRLLEWPB-UHFFFAOYSA-N |

正規SMILES |

COC#CC=O |

製品の起源 |

United States |

Reaction Mechanisms and Transformations Involving 3 Methoxyprop 2 Ynal and Its Structural Motifs

Rearrangement Reactions

Rearrangement reactions are fundamental in organic synthesis, allowing for significant molecular restructuring in a single step. For substrates containing the propargyl ether moiety, like 3-methoxyprop-2-ynal, these reactions are particularly valuable for accessing highly functionalized and often challenging-to-synthesize products.

The Propargyl Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a propargyl vinyl ether, which transforms it into a functionalized allene (B1206475). scispace.comresearchgate.net This reaction is the acetylenic counterpart to the more common allyl vinyl ether Claisen rearrangement. scispace.com Initially, it was believed that the triple bond in propargyl systems could not participate in such rearrangements for geometric reasons, a notion that was disproven in the early 1960s. scispace.com The aliphatic version of this reaction provides a reliable method for accessing functionalized allenes from propargyl vinyl ethers. scispace.com The resulting allenyl aldehydes are valuable synthetic intermediates.

The Propargyl Claisen rearrangement can be initiated thermally or with the aid of a catalyst.

Thermal Rearrangement: The thermal Claisen rearrangement of aryl propargyl ethers proceeds through a nih.govnih.gov-sigmatropic shift, which is typically the rate-limiting step. researchgate.net This is followed by subsequent reaction cascades. For instance, the rearrangement of phenyl propargyl ether at high temperatures (460 °C) leads to a δ-allenyl cyclohexanone (B45756) intermediate. nsf.gov This intermediate can then undergo further transformations, such as tautomerization and electrocyclization, to yield products like benzopyrans. nsf.gov Density functional theory (DFT) calculations have been instrumental in elucidating these pathways, confirming that the initial sigmatropic rearrangement has a significant activation barrier. researchgate.netnsf.gov

Catalyzed Variants: To overcome the high activation barriers of the thermal process and improve selectivity, various catalysts have been developed. Lewis acids are commonly used, but gold(I) catalysts have emerged as particularly effective. organic-chemistry.org For example, the trinuclear gold(I)-oxo complex, [(Ph₃PAu)₃O]BF₄, catalyzes the propargyl Claisen rearrangement of various propargyl vinyl ethers at room temperature, producing homoallenic alcohols in high yields with excellent chirality transfer. organic-chemistry.org The proposed mechanism for the gold(I)-catalyzed reaction involves a 6-endo-dig addition, which leads to a Grob-type fragmentation, showing high selectivity for the acetylenic Claisen pathway. organic-chemistry.org Chiral N,N'-dioxide/Co(OTf)₂ complexes have also been shown to accelerate the rearrangement and enable catalytic asymmetric dearomatization of naphthyl 1-propargyl ethers. nih.gov

Table 1: Comparison of Thermal vs. Gold(I)-Catalyzed Propargyl Claisen Rearrangement

| Feature | Thermal Rearrangement | Gold(I)-Catalyzed Rearrangement |

| Conditions | High temperatures (e.g., >200 °C) | Room temperature organic-chemistry.org |

| Catalyst | None | e.g., [(Ph₃PAu)₃O]BF₄ organic-chemistry.org |

| Stereoselectivity | Variable | High chirality transfer organic-chemistry.org |

| Efficiency | Can be inefficient; may require harsh conditions | High yields with low catalyst loading organic-chemistry.org |

| Mechanism | Concerted nih.govnih.gov-sigmatropic shift | 6-endo-dig addition/fragmentation organic-chemistry.org |

Substituents on the propargyl ether skeleton play a crucial role in determining the outcome of the Claisen rearrangement. Computational and experimental studies have shown that substituents influence both reactivity and regioselectivity. nsf.gov

In unsymmetrical aryl propargyl ethers, the rearrangement can occur at two different ortho positions. The presence of a substituent at one ortho carbon can direct the reaction cascade toward different products. nsf.gov For example, rearrangement to a substituted ortho carbon can lead to a tricyclo[3.2.1.0]octane core, whereas rearrangement to an unsubstituted ortho carbon can result in a benzopyran. nsf.gov Product distribution is not always kinetically controlled; at elevated temperatures, a reversible initial rearrangement can allow for the preferential formation of a more stable cyclohexadienone intermediate, which then dictates the final product. nsf.gov

In certain systems, there is a strong preference for producing the "contrasteric" product, where the rearrangement occurs at the more sterically hindered site. acs.org This preference can be influenced by the presence of internal bases within the substrate. acs.org For instance, adding methyl groups at the propargylic position was found to have no effect on this contrasteric regioselectivity, although the reaction efficiency was diminished. acs.org Similarly, functionalizing the terminal end of the propargyl group did not alter this regiochemical preference. acs.org

An alternative to the pericyclic Claisen rearrangement is a radical-mediated pathway that transforms propargyl ethers into valuable α,β-unsaturated aldehydes. acs.org This modern approach utilizes dual catalytic systems to proceed under mild, redox-neutral conditions, offering a broad substrate scope and good functional group compatibility. acs.org

The merger of photoredox catalysis with transition metal catalysis, particularly nickel, has enabled transformations that are difficult to achieve by other means. nih.govacs.orgnih.gov In the context of propargyl ether rearrangement, a dual photoredox and nickel catalytic system facilitates a radical 1,4-aryl migration. acs.org This method avoids the need for stoichiometric oxidants or reductants by using electrophilic bromides as radical precursors under photoredox conditions. acs.org

The general mechanism involves two interconnected catalytic cycles. acs.orgacs.org

Photoredox Cycle: A photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with an alkyl or aryl bromide. This generates a radical species.

Nickel Cycle: The generated radical adds to the aryl propargyl ether. The resulting intermediate is captured by a Ni(II) catalyst, which, after a series of steps including β-scission and β-H elimination, releases the α,β-unsaturated aldehyde product and regenerates the active nickel catalyst. acs.org

This dual catalytic approach is powerful because it allows for the generation of radicals under exceptionally mild conditions and couples them with the versatile reactivity of nickel catalysts. nih.govresearchgate.net

The key step in this radical rearrangement is a 1,4-aryl migration. acs.org Radical aryl migrations are important reactions for forming C-C bonds and involve the intramolecular shift of an aryl group to a radical center. acs.org

The proposed mechanism for the 1,4-aryl migration of aryl propargyl ethers is as follows: acs.org

A radical, generated via the photoredox cycle, adds to the alkyne of the aryl propargyl ether 1a to produce intermediate B .

Intermediate B undergoes a 5-exo-trig cyclization to form a spirocyclic intermediate C .

This is followed by a β-scission process (a Smiles-type rearrangement), which opens the ring to afford intermediate D , having completed the 1,4-aryl migration. acs.orgresearchgate.net

Intermediate D is then captured by the Ni(II) catalyst, entering the nickel catalytic cycle to ultimately yield the final α,β-unsaturated aldehyde product. acs.org

This radical-involved pathway provides an efficient method for accessing diverse and valuable tetrasubstituted α,β-unsaturated aldehydes from readily available starting materials. acs.org

Other [8+8]-Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where one sigma (σ) bond moves across a π-electron system to a new position. wikipedia.org They are classified by an order term [i,j], which denotes the number of atoms in each fragment of the transition state. wikipedia.orgopenochem.org While nih.govnih.gov and acs.orglumenlearning.com shifts are common, higher-order rearrangements such as [8+8] are exceptionally rare in organic synthesis. uh.edu

An [8+8]-sigmatropic rearrangement would involve a concerted reorganization of electrons through a transition state involving two eight-atom fragments. Such a reaction is governed by the principles of orbital symmetry. For a thermal reaction to proceed via a suprafacial pathway (where the migrating group remains on the same face of the π system), the total number of electrons involved must be 4n+2 (Hückel topology). uh.edu

Currently, there are no documented examples of [8+8]-sigmatropic rearrangements directly involving this compound or its simple derivatives in the chemical literature. The structural requirements for such a high-order rearrangement are complex and not met by this molecule or its common reaction products. The reaction would necessitate the formation of a large, conjugated system capable of supporting the extensive electronic reorganization, a scenario that is sterically and electronically demanding. Therefore, this type of transformation remains a theoretical possibility rather than a practically observed pathway for this compound.

Addition Reactions to the Aldehyde Functionality

The aldehyde group in this compound is a primary site for nucleophilic attack, leading to a wide array of products and initiating complex reaction cascades.

The carbonyl carbon of the aldehyde is electrophilic and readily reacts with various nucleophiles. Grignard reagents (R-MgX) and organolithium compounds add to the carbonyl group to form new carbon-carbon bonds, yielding secondary propargylic alcohols after an acidic workup. organic-chemistry.org Similarly, hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the aldehyde to the corresponding primary alcohol, 4-methoxybut-3-yn-2-ol.

The general mechanism involves the nucleophilic attack on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the alcohol product.

Table 1: Nucleophilic Additions to this compound

| Nucleophile Source | Reagent Example | Product Type |

|---|---|---|

| Hydride (H⁻) | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Alkyl/Aryl (R⁻) | CH₃MgBr, PhLi | Secondary Alcohol |

The synthesis of chiral homopropargylic alcohols is a crucial process in organic synthesis, and the enantioselective propargylation of aldehydes provides direct access to these valuable building blocks. acs.org Several catalytic systems have been developed to achieve high levels of stereocontrol in the addition of propargyl groups to aldehydes like this compound.

One successful approach involves the use of chiral Brønsted acids, such as binaphthyl-derived phosphoric acids, to catalyze the reaction of aldehydes with allenylboronates. acs.org This method is known for its broad substrate scope and high enantioselectivities. The proposed stereochemical model involves a boat-like cyclic transition state where the catalyst directs the nucleophilic attack to one face of the aldehyde. acs.org

Another strategy employs dual photoredox and cobalt catalysis for the regio-, diastereo-, and enantioselective propargylation of aldehydes with racemic propargyl carbonates. nih.gov This method proceeds via propargyl radicals and allows for stereoconvergent transformations controlled by the chiral cobalt catalyst. nih.gov The diastereoselectivity in such additions is often controlled by the catalyst rather than the substrate, proceeding through a six-membered cyclic transition state. nih.gov

Diastereoselective propargylation can be achieved by using a substrate that already contains a chiral center or by employing a chiral propargylating agent. For instance, the addition of chiral vinylzinc reagents to α-chiral aldehydes has been shown to proceed with high diastereoselectivity, which can be controlled by chelation effects.

Table 2: Examples of Catalysts for Enantioselective Propargylation of Aldehydes

| Catalyst/Method | Propargyl Source | Key Feature |

|---|---|---|

| Chiral Phosphoric Acid | Allenylboronate | Brønsted acid catalysis, high enantioselectivity. acs.org |

| Photoredox/Cobalt Dual Catalysis | Propargyl Carbonates | Radical mechanism, high diastereo- and enantioselectivity. nih.gov |

| Chiral Iridium or Rhodium Complexes | 1,3-Enynes, Propargyl Chlorides | Hydrogen auto-transfer mechanism. nih.gov |

The initial nucleophilic addition to the aldehyde of this compound can serve as the entry point for elegant cascade reactions. The resulting propargylic alcohol intermediate contains both a hydroxyl group and a reactive alkyne, setting the stage for subsequent intramolecular transformations.

For example, a tandem reaction can be initiated by a nucleophilic addition, followed by an intramolecular cyclization. The newly formed hydroxyl group can attack the alkyne moiety, a process often facilitated by a transition metal catalyst (e.g., gold, palladium, or ruthenium). This can lead to the formation of various heterocyclic structures, such as furans or pyrans.

Another possibility involves a nucleophilic addition that triggers a rearrangement. For instance, tandem cyclization-reconstitutive addition reactions of propargyl alcohols with allyl alcohols have been reported, catalyzed by ruthenium complexes. acs.org Such a sequence starting with this compound could lead to complex molecular architectures in a single synthetic operation. These cascade processes are highly efficient as they form multiple bonds and stereocenters in one pot, minimizing waste and purification steps. nih.govnih.gov

Reactions at the Alkyne Moiety

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles.

Electrophilic addition reactions to alkynes, such as the addition of hydrogen halides (HX), are fundamental transformations. libretexts.orglumenlearning.com The reaction proceeds through a mechanism that typically involves the formation of a vinyl cation intermediate. chemistrysteps.com For an unsymmetrical alkyne like this compound, the regioselectivity of the addition is a key consideration and generally follows Markovnikov's rule. lumenlearning.compressbooks.pub This rule states that the proton (electrophile) adds to the carbon atom of the alkyne that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. lumenlearning.comyoutube.com

In this compound, the two sp-hybridized carbons are electronically distinct. The C3 carbon is attached to an electron-donating methoxy (B1213986) group (-OCH₃), which can stabilize an adjacent positive charge through resonance. Conversely, the C2 carbon is adjacent to the electron-withdrawing aldehyde group (-CHO).

During the addition of an electrophile like H⁺, two potential vinyl cations can be formed:

Protonation at C2: Forms a cation at C3, which is stabilized by the resonance donation from the methoxy group.

Protonation at C3: Forms a cation at C2, which is destabilized by the adjacent electron-withdrawing aldehyde group.

Due to the powerful stabilizing effect of the methoxy group, the formation of the cation at C3 is strongly favored. The subsequent attack by the nucleophile (e.g., Br⁻) will occur at this C3 position. Therefore, the electrophilic addition of HBr to this compound is expected to yield 3-bromo-3-methoxyprop-2-enal as the major product. If excess HX is used, a second addition can occur, typically resulting in a geminal dihalide. pressbooks.publibretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Addition to this compound

| Reagent | Electrophile | Nucleophile | Predicted Major Product |

|---|---|---|---|

| HBr | H⁺ | Br⁻ | 3-Bromo-3-methoxyprop-2-enal |

| HCl | H⁺ | Cl⁻ | 3-Chloro-3-methoxyprop-2-enal |

Nucleophilic Additions to Activated Alkynes (e.g., with Alcohols, Amines, Selenolates)

The electron-deficient triple bond in this compound readily undergoes nucleophilic addition reactions. The regioselectivity of these additions is dictated by the electronic effects of the methoxy and formyl groups.

With Alcohols: In the presence of an acid or base catalyst, alcohols add to the triple bond of this compound. The reaction typically proceeds via a Michael-type addition. Under acidic conditions, the carbonyl oxygen is protonated, further activating the alkyne towards nucleophilic attack. The alcohol then adds to the β-carbon (C-3), leading to the formation of an enol ether intermediate, which can then tautomerize.

With Amines: Primary and secondary amines are potent nucleophiles that readily add to the activated alkyne of this compound, even in the absence of a catalyst. The reaction is highly regioselective, with the nitrogen atom attacking the β-carbon to form an enamine intermediate. This intermediate can then tautomerize to a more stable imine or, depending on the reaction conditions and the nature of the amine, undergo further reactions.

With Selenolates: Selenols (RSeH) and their corresponding selenolates (RSe⁻) are soft nucleophiles that exhibit a high affinity for the soft electrophilic carbons of the alkyne. The addition of selenolates to activated alkynes is a facile process that leads to the formation of vinyl selenides. The reaction proceeds with high regioselectivity, with the selenium atom adding to the β-carbon of this compound. This reaction is a valuable method for the introduction of selenium into organic molecules.

| Nucleophile | Product Type | Regioselectivity |

| Alcohols | 3,3-Dialkoxypropanal (after subsequent addition and hydrolysis) | Attack at C-3 |

| Primary Amines | 3-Amino-2-propenal | Attack at C-3 |

| Secondary Amines | 3-(Dialkylamino)-2-propenal | Attack at C-3 |

| Selenolates | 3-(Alkylselanyl)-2-propenal | Attack at C-3 |

[2+2]-Cycloaddition Reactions

[2+2]-Cycloaddition reactions involving alkynes can be promoted either thermally or photochemically. In the context of this compound, photochemical [2+2] cycloadditions are particularly relevant for the synthesis of strained four-membered rings. When irradiated with UV light in the presence of an alkene, this compound can undergo a cycloaddition to form a cyclobutene derivative. The regioselectivity of this reaction is influenced by the electronic nature of the alkene and the excited state of the alkynyl aldehyde. Electron-rich alkenes tend to react with the electron-deficient alkyne of this compound in a head-to-tail fashion to minimize charge separation in the transition state.

[3+2]-Cycloaddition Reactions (e.g., with Azides for Triazole Formation)

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful tool for the synthesis of five-membered heterocyclic rings. The activated alkyne of this compound is an excellent dipolarophile for these reactions. A prominent example is the reaction with organic azides to form 1,2,3-triazoles, a reaction that is a cornerstone of "click chemistry". wikipedia.org

The reaction can be carried out thermally, but it is often catalyzed by copper(I) or ruthenium complexes, which significantly accelerate the reaction rate and control the regioselectivity. wikipedia.orgorganic-chemistry.org

Thermal Huisgen Cycloaddition: This reaction often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) due to similar energy barriers for the two possible orientations of the dipole and dipolarophile. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction exclusively yields the 1,4-disubstituted triazole. researchgate.netaatbio.com The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097). researchgate.netaatbio.comrsc.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the CuAAC, ruthenium catalysis typically affords the 1,5-disubstituted triazole as the major product. wikipedia.orgorganic-chemistry.orgnih.gov The proposed mechanism involves the formation of a ruthenacycle intermediate. wikipedia.orgorganic-chemistry.org

The formyl group of this compound influences the electronic properties of the alkyne, and thus the regiochemical outcome of the cycloaddition.

| Catalyst | Major Regioisomer |

| None (Thermal) | Mixture of 1,4- and 1,5-isomers |

| Copper(I) | 1,4-disubstituted triazole |

| Ruthenium(II) | 1,5-disubstituted triazole organic-chemistry.orgnih.gov |

Elimination Reactions Pertinent to Alkynyl Aldehydes (E1, E2, E1cB mechanisms)

While this compound itself does not readily undergo elimination, its derivatives, particularly those formed from nucleophilic addition to the alkyne, can participate in elimination reactions. The specific mechanism (E1, E2, or E1cB) depends on the substrate structure, the nature of the leaving group, and the reaction conditions.

E2 Mechanism: A bimolecular elimination would require a strong base and an anti-periplanar arrangement of the proton to be removed and the leaving group. This could be relevant in derivatives of this compound where a suitable leaving group is present on the C-3 carbon and a proton on the C-2 carbon.

E1 Mechanism: A unimolecular elimination proceeds through a carbocation intermediate. This mechanism is less likely for simple derivatives of this compound unless a very good leaving group is present and the resulting carbocation can be stabilized.

E1cB Mechanism: The Elimination Unimolecular conjugate Base (E1cB) mechanism is particularly pertinent to systems where a proton is rendered acidic by an adjacent electron-withdrawing group, and a poor leaving group is present. nih.gov In derivatives of this compound, the presence of the formyl group can acidify protons at the α-position (C-2). If a poor leaving group is located at the β-position (C-3), treatment with a base could lead to the formation of a resonance-stabilized carbanion, followed by the expulsion of the leaving group to form a new double bond. nih.gov

Radical Reactions and Their Mechanisms

The activated triple bond of this compound is also susceptible to attack by radicals. Radical additions to alkynes can be initiated by various methods, including the use of radical initiators or photoredox catalysis.

A notable reaction is the radical-initiated cyclization of alkynyl aldehydes. nih.gov In the presence of a radical initiator and a suitable radical precursor, a radical can add to the triple bond of this compound. The resulting vinyl radical can then undergo an intramolecular cyclization by attacking the aldehyde carbonyl group. nih.gov This process can lead to the formation of cyclic ketones or other heterocyclic structures, depending on the specific reaction conditions and the nature of the initial radical. nih.gov Recent studies have shown that the cyclization of alkynyl aldehydes can be controlled by the solvent to produce different products. nih.gov

Allyl-Aryl Coupling Reactions involving Methoxypropene Derivatives

Derivatives of this compound, such as enol ethers formed from the reduction of the aldehyde or addition reactions, can participate in transition metal-catalyzed cross-coupling reactions. For instance, a methoxypropene derivative could potentially undergo an allyl-aryl coupling, such as the Heck reaction. wikipedia.org In a typical Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.org A methoxypropenyl derivative could serve as the alkene partner, leading to the formation of a new carbon-carbon bond between the aryl group and the propenyl chain. The regioselectivity of the coupling would be influenced by the steric and electronic properties of the substituents on both the aryl halide and the methoxypropene derivative.

Stereochemical Control and Regioselectivity in Reactions of this compound

Stereochemical Control: The aldehyde functionality in this compound allows for the possibility of stereoselective nucleophilic additions to the carbonyl group. For α-chiral aldehydes, the stereochemical outcome of nucleophilic additions can often be predicted by models such as the Felkin-Anh model. bham.ac.uk This model rationalizes the diastereoselectivity based on the steric hindrance of the substituents on the α-carbon. bham.ac.uk In the case of reactions involving this compound, if a chiral center is introduced at the α-position (C-2), subsequent nucleophilic attack at the aldehyde carbonyl would be expected to proceed with a degree of diastereoselectivity. Chelation control can also play a significant role if a chelating group is present in the molecule, which can lead to a reversal of the stereoselectivity predicted by the Felkin-Anh model.

Regioselectivity: As discussed in the preceding sections, the regioselectivity of reactions involving this compound is a key consideration.

In nucleophilic additions to the alkyne, the attack generally occurs at the β-carbon (C-3), driven by the electron-withdrawing effect of the formyl group.

In [3+2] cycloadditions , the regioselectivity is highly dependent on the catalyst used. Copper catalysts typically yield 1,4-disubstituted products, while ruthenium catalysts favor the formation of 1,5-disubstituted products. organic-chemistry.orgnih.gov This control is a powerful tool in the synthesis of specifically substituted triazoles.

Advanced Derivatives and Analogues in Research

Homoallenyl Aldehydes and Their Further Transformations

Homoallenyl aldehydes, which can be derived from precursors related to 3-alkoxypropynals, are valuable intermediates in organic synthesis. A straightforward method for their preparation involves the Claisen rearrangement of substituted propargyl vinyl ethers, which are synthesized using techniques like Sonogashira coupling and base-promoted substitutions. researchgate.net This thermal rearrangement provides access to a variety of 3-substituted homoallenyl aldehydes. researchgate.net

Once formed, these aldehydes serve as versatile synthons for further chemical transformations. muni.cz For instance, they can be reacted with protected hydrazidates to form non-symmetrical allenyl azines. semanticscholar.org These azines can then undergo thermally initiated combined intra-intermolecular criss-cross cycloadditions with various dipolarophiles to yield new heterocyclic structures with three fused five-membered rings. semanticscholar.org In some cases, heating these allenyl azines can lead to the formation of isowithasomnine derivatives, which are compounds of interest due to their potential biological activities. semanticscholar.org

A notable application of homoallenyl aldehydes is in homoallenylation reactions. The chemo- and regioselective hydroboration of 3-en-1-ynyl-sulfonylamides, followed by the addition of an aldehyde, results in the formation of β-hydroxyallenamides. nih.gov This one-pot procedure can achieve high yields and diastereoselectivity. nih.gov The reaction is effective for a range of aldehydes, including electron-neutral, electron-rich, and electron-poor benzaldehyde (B42025) derivatives, as well as various heteroaryl and aliphatic aldehydes. nih.gov

Table 1: Examples of Homoallenylation of Aldehydes to β-Hydroxyallenamides nih.gov

| Aldehyde Substrate | Product Yield (%) | Diastereomeric Ratio (dr) |

| 4-Methoxybenzaldehyde | 93 | >20:1 |

| Benzaldehyde | 89 | >20:1 |

| 4-Fluorobenzaldehyde | 72 | >20:1 |

| 2-Thiophenecarboxaldehyde | 94 | >20:1 |

| 2-Furancarboxaldehyde | 85 | >20:1 |

| Cinnamaldehyde | 92 | >20:1 |

| Cyclohexanecarboxaldehyde | 89 | >20:1 |

This table showcases the versatility of the homoallenylation reaction with various aldehyde substrates, consistently producing high yields and excellent diastereoselectivity.

Substituted Propynamides and Their Reactivity

Propynamides are a class of covalent inhibitors whose reactivity is crucial for their function. nih.govnih.gov The substitution pattern on the propynamide warhead significantly influences its reactivity. nih.govresearchgate.net Comprehensive studies have been conducted to predict and measure this reactivity, often using the half-life in a glutathione (B108866) (GSH) assay as a key metric. nih.govresearchgate.net

Research indicates that hydrogen-substituted propynamides are the most reactive. nih.govresearchgate.net They are followed by methyl- and phenyl-substituted variants, which show similar levels of reactivity. nih.govresearchgate.net The tert-butyl (tBu) group, on the other hand, leads to the least reactive propynamides. nih.govresearchgate.net The nature of the scaffold to which the propynamide is attached also plays a role, with aromatic scaffolds generally leading to higher reactivity than aliphatic ones. nih.gov

Computational methods, such as calculating transition state energies and adduct formation energies, have shown good predictability for the in vitro reactivity of propynamides with GSH. nih.govresearchgate.net These predictive models are valuable tools in the design of covalent drugs, allowing for the fine-tuning of reactivity to optimize potency and selectivity. nih.govresearchgate.net

Table 2: Glutathione (GSH) Half-Life for Selected Substituted Propynamides researchgate.net

| Warhead Substitution | Scaffold | GSH Half-Life (t½/h) |

| Hydrogen | a | 0.19 |

| Hydrogen | b | 0.25 |

| Hydrogen | e | 1.22 |

| Methyl | a | 20.79 |

| Methyl | b | 37.68 |

| Methyl | e | >1000 |

| tert-Butyl | a | >1000 |

| tert-Butyl | b | >1000 |

| tert-Butyl | e | >1000 |

| Phenyl | a | 6.56 |

| Phenyl | b | 14.63 |

| Phenyl | e | 63.25 |

This table illustrates the significant impact of substituents on the reactivity of propynamides, as measured by their half-life in a GSH assay. Scaffolds a, b, and e represent different non-covalent parts of the molecule.

Propargyl Ether Derivatives in Complex Molecular Scaffolds

Propargyl ethers are highly versatile intermediates in the synthesis of complex molecules. mdpi.com Their utility stems from their ability to undergo a variety of transformations, including rearrangements and cyclizations, to form intricate molecular scaffolds. nih.govrsc.org

One of the key reactions of propargyl ethers is the Claisen rearrangement, which can be thermally initiated to produce allenic aldehydes. researchgate.net Propargyl ether networks derived from bio-based sources like hydroxycinnamic acids can form thermosetting resins. rsc.org The curing process often involves a Claisen rearrangement to form a chromene ring, which then cross-links to create the polymer network. rsc.org These materials can exhibit exceptional thermal stability and fire resistance. rsc.org

Gold(I)-catalyzed reactions of propargyl ethers have also been extensively explored. For example, o-(alkynyl)-phenyl propargyl ethers can undergo a tandem sequence of oxidation, 1,2-enynyl migration, and cyclization to yield 1H-isochromene derivatives. mdpi.com Similarly, gold-catalyzed tandem approaches with propargyl diazoacetates in the presence of water can lead to the formation of furan (B31954) derivatives. mdpi.com These reactions demonstrate the power of transition metal catalysis to construct complex heterocyclic systems from propargyl ether precursors. mdpi.com The intramolecular propargylation of aldehydes and ketones using propargylic ether derivatives is another important strategy for creating cyclic compounds containing a homopropargyl alcohol unit, a motif present in many biologically active compounds. mdpi.com

Synthesis and Transformations of Functionalized Allenes

Allenes are molecules with unique structural and reactive properties, making them valuable building blocks in organic synthesis. nih.gov A variety of methods have been developed for the synthesis of functionalized allenes, often starting from propargylic precursors. nih.govorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions between in situ generated allenyl/propargyl-lithium species and aryl bromides provide an efficient route to highly functionalized tri- and tetrasubstituted allenes. rug.nl This method avoids the need for pre-functionalization of the substrates, offering a direct and rapid approach. rug.nl Copper-catalyzed reactions are also prominent in allene (B1206475) synthesis. For instance, a CuI-catalyzed reaction of 1-alkynes, paraformaldehyde, and diisopropylamine (B44863) allows for the gram-scale synthesis of functionalized terminal allenes. chemistryviews.org This method is notable for its operational simplicity and tolerance of various functional groups. chemistryviews.org

Radical transformations have also emerged as a powerful strategy for allene synthesis. nih.gov Nickel-catalyzed three-component reactions of 1,3-enynes, alkyl halides, and organozinc reagents can produce a wide range of structurally diverse allenes. nih.gov Similarly, copper-catalyzed methods can be used for the 1,4-difunctionalization of 1,3-enynes to afford halo- and CF3-containing tetrasubstituted allenes. researchgate.net These radical-based approaches provide access to complex allenes under mild conditions. nih.govresearchgate.net Once synthesized, these functionalized allenes can be used in a variety of subsequent transformations, including cyclization and cycloaddition reactions, to build more complex molecular architectures. nih.gov

Heterocyclic Compounds Derived from Alkoxypropynals

Alkoxypropynals and their derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. muni.czresearchgate.net Their inherent reactivity allows for the construction of various ring systems, including triazoles and oxazoles.

Triazoles

Triazoles are five-membered heterocyclic compounds with three nitrogen atoms that are found in many compounds with important applications, including pharmaceuticals and materials. frontiersin.orgwikipedia.org The most common method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. wikipedia.orgnih.gov This reaction, particularly the copper-catalyzed version (CuAAC), is highly efficient and regioselective, typically yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov

Alkynes derived from or related to 3-methoxyprop-2-ynal can serve as the alkyne component in these cycloaddition reactions. For example, the click reaction between terminal acetylenes and azides is a cornerstone of triazole synthesis. researchgate.net Functionalized alkynes can be reacted with various organic azides to produce a diverse library of triazole derivatives. frontiersin.orgrsc.org The resulting triazoles can themselves be functionalized. For instance, 1,2,3-triazoles bearing hydroxyalkyl groups have been synthesized and investigated for their potential as ligands in catalysis. mdpi.com

Oxazoles

Oxazoles are another important class of five-membered heterocyclic compounds, containing one nitrogen and one oxygen atom. beilstein-journals.orgnih.gov They are present in numerous natural products and synthetic compounds with a wide range of biological activities. beilstein-journals.orgnih.gov

N-propargylamides, which can be conceptually derived from propargyl precursors, are key starting materials for oxazole (B20620) synthesis. mdpi.com A tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, catalyzed by a Lewis acid such as Zn(OTf)₂, provides an efficient route to oxazoles containing a CF₃-substituted alcohol unit. mdpi.comnih.gov This method is operationally simple and tolerates a broad range of substrates. mdpi.comnih.gov

Another synthetic approach involves the reaction of azirines with acyl chlorides. beilstein-journals.org Azirines can be generated from vinyl azides, and their subsequent reaction with an acyl halide in a polar solvent leads to the formation of the oxazole ring. beilstein-journals.org This strategy has been adapted to continuous-flow processes, allowing for the efficient and rapid synthesis of functionalized oxazoles. beilstein-journals.org

Fused Piperidines

There is no available scientific literature that describes the use of this compound as a direct precursor for the synthesis of fused piperidine (B6355638) structures. Research on fused piperidines typically involves other synthetic routes and starting materials.

Applications of 3 Methoxyprop 2 Ynal As a Versatile Synthetic Building Block

Construction of Allenic Systems for Organic Synthesis

Allenes, molecules containing two cumulative double bonds, are important intermediates in organic synthesis. The acetylenic moiety of 3-methoxyprop-2-ynal serves as a direct precursor for the construction of allenic systems. A primary method for this transformation involves the reaction of organocuprates with propargyl derivatives. wikipedia.org Organocopper reagents, known as Gilman reagents, are soft nucleophiles that preferentially undergo conjugate addition (1,4- or 1,6-addition) to α,β-unsaturated systems, including those containing alkynes. masterorganicchemistry.compsgcas.ac.inlibretexts.org

In the context of this compound, a synthetic strategy would first involve the conversion of the aldehyde into a less electrophilic group to prevent direct addition. Following this protection step, reaction with a suitable organocuprate reagent can proceed via a 1,4-addition mechanism across the conjugated ynal system, or more commonly via an SN2' reaction if the hydroxyl group (from reduction of the aldehyde) is converted into a good leaving group like a mesylate or tosylate. This latter pathway is a well-established method for generating allenes from propargylic substrates. wikipedia.org For instance, the reaction of propargyl methanesulfinates with stoichiometric organocopper complexes, generated in situ from a Grignard reagent and a copper(I) salt, yields allenes. wikipedia.org This methodology can be extended to derivatives of this compound to produce highly functionalized methoxy-substituted allenes, which are themselves valuable precursors for further synthetic elaborations. The 1,6-addition of organocuprates to acceptor-substituted enynes is a particularly powerful method for creating vinylallenes. acs.org

Synthesis of Complex Aldehyde Intermediates

While this compound is itself an aldehyde, its utility extends to the synthesis of more complex and elaborate aldehyde intermediates. This is achieved by selectively modifying the alkyne terminus while preserving the aldehyde functionality. Due to the high reactivity of the aldehyde group towards many reagents, a common strategy involves a protection-functionalization-deprotection sequence.

A robust method for the temporary protection of aldehydes is their conversion to 1,3-dithianes or 1,3-dithiolanes. organic-chemistry.org This is typically achieved by reacting the aldehyde with 1,3-propanedithiol (B87085) or 1,2-ethanedithiol (B43112) in the presence of an acid catalyst. The resulting dithioacetal is stable to a wide range of reaction conditions, including those involving organometallic reagents used to modify the alkyne.

Once the aldehyde is protected, the alkyne can be subjected to various transformations, such as Sonogashira coupling to introduce aryl or vinyl substituents, carboalumination followed by cross-coupling, or hydroboration-oxidation to introduce a hydroxylated side chain. Following the elaboration of the alkyne, the dithiane protecting group can be efficiently removed to regenerate the aldehyde. This deprotection is often accomplished using oxidative methods or with reagents like o-iodoxybenzoic acid (IBX), restoring the aldehyde functionality in the now more complex molecular framework. organic-chemistry.org An alternative one-pot approach involves the in-situ protection of the aldehyde using triphenylphosphine (B44618) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which forms a phosphonium (B103445) salt, allowing for selective reactions on other parts of the molecule. nih.gov

Role in Stereoselective Synthesis of Chiral Compounds

The prochiral nature of the aldehyde and the reactivity of the alkyne in this compound make it an excellent substrate for stereoselective synthesis, enabling the creation of chiral alcohols and other enantiomerically enriched compounds.

A significant advancement in this area is the use of cobalt-complexed acetylenic aldehydes. capes.gov.brresearchgate.netacs.org While free acetylenic aldehydes often react with chiral reagents with low efficiency and selectivity, their hexacarbonyl dicobalt complexes exhibit dramatically enhanced reactivity and stereocontrol. researchgate.net For instance, the reaction of cobalt-complexed propynals with chiral (γ-alkoxyallyl)boranes proceeds with outstanding diastereoselectivity (up to >95% de) and enantioselectivity (often >96% ee) to furnish complex syn- or anti-3,4-dioxy-1,5-enynes. capes.gov.br These products are themselves versatile chiral building blocks for further transformations.

Another powerful strategy involves the asymmetric reduction of the corresponding α,β-acetylenic ketones (derived from this compound) using chiral borane (B79455) reagents like B-chlorodiisopinocampheylborane (Ipc₂BCl). acs.org This method provides access to chiral propargylic alcohols with very high levels of enantiomeric excess. Similarly, asymmetric allylboration using chiral allylboranes, such as those derived from α-pinene, can add to the aldehyde group with high enantioselectivity to produce chiral homoallylic alcohols. york.ac.uk The predictable stereochemical outcomes of these reactions, often rationalized by models like the Zimmerman-Traxler transition state, make this compound a valuable starting point for constructing molecules with multiple, well-defined stereocenters. york.ac.uk

| Reaction Type | Substrate | Chiral Reagent/Catalyst | Product Type | Selectivity (de/ee) | Reference |

|---|---|---|---|---|---|

| Allylboration | Cobalt-complexed Phenylpropynal | (Z)-(γ-Alkoxyallyl)diisopinocampheylborane | syn-3,4-Dioxy-1,5-enyne complex | >95% de, >96% ee | capes.gov.br |

| Allylboration | Cobalt-complexed Phenylpropynal | (E)-(γ-Alkoxyallyl)diisopinocampheylborane | anti-3,4-Dioxy-1,5-enyne complex | >95% de, >96% ee | capes.gov.br |

| Reductive Coupling | Internal Alkynes + Aldehydes | Chiral Co complex + Photocatalyst | Enantioenriched Allylic Alcohols | High regio-, stereo-, and enantioselectivity | chemrxiv.org |

| Reduction | α,β-Acetylenic Ketones | B-Chlorodiisopinocampheylborane | Chiral Propargylic Alcohols | High ee | acs.org |

| Allylation | Various Aldehydes | Allyldiisopinocampheylborane | Chiral Homoallylic Alcohols | Up to 96% ee | york.ac.uk |

Contribution to the Synthesis of Natural Product Cores and Analogs

The synthesis of complex natural products often relies on a convergent strategy where key building blocks are prepared and then assembled. nih.gov this compound represents an ideal building block for such approaches due to its dense functionality. Its structure is embedded within the retrosynthetic pathways of several complex natural products, even if it is not used directly in the first step.

A prominent example is the total synthesis of hyperforin (B191548), a complex polycyclic polyprenylated acylphloroglucinol. nih.govorganic-chemistry.orgcapes.gov.brlihouhuagroup.com The core bicyclo[3.3.1]nonane structure of hyperforin has been assembled using various strategies, some of which employ fragments that can be conceptually derived from this compound. For instance, Shibasaki's total synthesis involved a key cuprate (B13416276) addition to an acetylene (B1199291) derivative to construct a functionalized cyclohexanone (B45756) precursor. organic-chemistry.org More recent programmable syntheses of hyperforin and garsubellin A utilize a small set of building blocks to access a large family of related natural products, highlighting the power of a building-block-based approach for which this compound is well-suited. nih.gov The ability to undergo stereoselective additions and subsequent cyclizations makes this synthon valuable for creating the densely substituted and stereochemically rich cores of such natural products.

Building Block for Specialized Polyfunctionalized Molecules

The inherent combination of an aldehyde, a reactive alkyne, and an ether linkage makes this compound a precursor for a diverse range of specialized, polyfunctionalized molecules. The transformations are not limited to simple additions but include powerful cascade and cycloaddition reactions.

For example, derivatives of this compound can be used to generate highly substituted and stereodefined 1,3-dienes. These dienes are crucial components in organic synthesis, particularly as partners in Diels-Alder reactions. mdpi.comnih.gov A dual copper-hydride and palladium-catalyzed hydroalkenylation of alkynes with enol triflates provides a highly stereoselective route to Z,Z- or Z,E-1,3-dienes, a transformation applicable to functionalized alkynes derived from this compound. mit.edu

Furthermore, the acetylenic core can participate in cycloaddition reactions. While the parent aldehyde is an electron-deficient system, it can be transformed into more electron-rich dienes or dienophiles. For instance, conversion to a pyrone system would allow it to act as a diene in inverse-electron-demand Diels-Alder reactions to form highly substituted aromatic or hydroaromatic systems. mdpi.comchim.itresearchgate.net The products of the cobalt-catalyzed reactions mentioned earlier, the 3,4-dioxy-1,5-enynes, are themselves polyfunctionalized molecules ready for further synthetic manipulation, such as osmium-catalyzed dihydroxylation or epoxidation, to add even more complexity. capes.gov.br These examples underscore the role of this compound as a linchpin in the synthesis of molecules with a high density of functional groups and stereochemical information.

Advanced Spectroscopic and Analytical Characterization Methodologies in 3 Methoxyprop 2 Ynal Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-Methoxyprop-2-ynal. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

Research Findings: In ¹H NMR, the spectrum of this compound would exhibit three distinct signals corresponding to its three types of protons. The aldehyde proton (-CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum. The methoxy (B1213986) protons (-OCH₃) would also produce a singlet, while the acetylenic proton (≡C-H) would appear as a singlet in the characteristic alkyne region. The precise chemical shifts are influenced by the solvent and electron density distribution within the molecule. For instance, in related N-benzyl 2-acetamido-3-methoxypropionamides, the O-methyl signal is a key indicator for confirming the presence of the methoxy group. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. The spectrum would show four unique carbon signals: the carbonyl carbon of the aldehyde, the two sp-hybridized carbons of the alkyne, and the carbon of the methoxy group. The chemical shifts provide definitive evidence of the aldehyde and alkyne functionalities. In studies of related propargyl derivatives, NMR experiments have been crucial for establishing molecular connectivity and even correlated rotational movements in complex structures. researchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.0 - 9.5 | Singlet |

| ¹H | Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet |

| ¹H | Acetylenic (-C≡CH) | 3.0 - 3.3 | Singlet |

| ¹³C | Carbonyl (C=O) | 175 - 185 | - |

| ¹³C | Alkyne (-C≡CH) | 80 - 90 | - |

| ¹³C | Alkyne (-C≡C-O) | 75 - 85 | - |

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural insights through its fragmentation patterns. It is also highly effective for monitoring the progress of reactions in real-time.

Research Findings: Using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak ([M]⁺ or [M+H]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (84.02 g/mol ). This provides immediate confirmation of the compound's formation in a synthesis.

Coupling MS with a chromatographic method, such as Gas Chromatography-Mass Spectrometry (GC-MS), is particularly effective for analyzing reaction mixtures. dss.go.th This hyphenated technique allows for the separation of this compound from starting materials, solvents, and byproducts, with each component being identified by its mass spectrum. dss.go.th Fragmentation analysis is key to confirming the structure. Expected fragmentation pathways for this compound would include the loss of the formyl group (-CHO, 29 Da), the methoxy group (-OCH₃, 31 Da), or a methyl radical (-CH₃, 15 Da), providing a unique fingerprint for the molecule.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Lost Neutral Fragment | Predicted m/z |

|---|---|---|---|

| [M]⁺ | C₄H₄O₂ | - | 84 |

| [M-H]⁺ | C₄H₃O₂ | H | 83 |

| [M-CHO]⁺ | C₃H₃O | CHO | 55 |

| [M-OCH₃]⁺ | C₃H₁O | OCH₃ | 53 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the specific functional groups present in this compound.

Research Findings: The IR spectrum of this compound would be dominated by strong absorptions corresponding to its key bonds. A sharp, intense peak for the carbonyl (C=O) stretch of the aldehyde group would be prominent. The carbon-carbon triple bond (C≡C) stretch, while sometimes weak in symmetrical alkynes, should be observable. A sharp band corresponding to the acetylenic C-H stretch would also be present. Finally, the C-O stretching of the methoxy group would appear in the fingerprint region.

Raman spectroscopy provides complementary information. researchgate.net While the C=O stretch is typically weaker in Raman than in IR, the C≡C triple bond stretch often gives a strong Raman signal, making it a valuable tool for confirming the alkyne functionality. rsc.orgsld.cu The analysis of vibrational spectra allows researchers to quickly verify the successful synthesis of the target molecule by confirming the presence of all expected functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Aldehyde C-H | Stretch | 2850 - 2750 (often two bands) | Weak |

| Alkyne C-H | Stretch | ~3300 | Moderate to Strong |

| Alkyne C≡C | Stretch | 2100 - 2140 | Strong |

| Aldehyde C=O | Stretch | 1720 - 1740 | Weak to Moderate |

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Reaction Profiling

Chromatographic methods are essential for separating this compound from complex mixtures, allowing for both qualitative and quantitative analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.

Research Findings: Given its volatility, Gas Chromatography (GC) is an ideal method for assessing the purity of this compound. libretexts.orglibretexts.org When a sample is injected into a GC instrument, it is vaporized and travels through a column where it is separated from other components based on boiling point and polarity. libretexts.org A pure sample will ideally show a single peak, and the area of this peak can be used to quantify the compound's purity. libretexts.org A Flame Ionization Detector (FID) is commonly used for this purpose due to its high sensitivity to organic compounds. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is used for less volatile samples or for monitoring reaction progress directly from the liquid phase. amazonaws.com For a molecule like this compound, which contains a chromophore (the conjugated system), a UV detector can be effectively used. core.ac.uk By taking aliquots from a reaction mixture over time and analyzing them by HPLC, a reaction profile can be generated, showing the consumption of starting materials and the formation of the product.

Table 4: Typical Chromatographic Methods for this compound Analysis

| Technique | Typical Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | Polysiloxane (e.g., DB-5) | Helium or Nitrogen | FID or MS | Purity assessment, byproduct identification |

| HPLC (Normal) | Silica | Hexane/Ethyl Acetate (B1210297) gradient | UV (220-254 nm) | Separation of isomers, purification |

X-ray Diffraction for Solid-State Structural Determination of Derivatives

While this compound is a liquid at room temperature, its derivatives can often be synthesized as stable crystalline solids. X-ray diffraction analysis of these crystals provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state.

Table 5: Example Crystallographic Data for a Derivative of a 3-Methoxyprop- Moiety (Data from (E)-dichloro(1-chloro-3-methoxyprop-1-en-2-yl)(4-methoxyphenyl)-λ⁴-tellane) researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃Cl₃O₂Te |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0098(8) |

| b (Å) | 16.471(1) |

| c (Å) | 8.4975(7) |

| β (°) | 99.421(7) |

| Volume (ų) | 1520.17(19) |

Future Research Directions and Unexplored Reactivity of 3 Methoxyprop 2 Ynal

Development of Novel Catalytic Transformations

The reactivity of 3-methoxyprop-2-ynal can be significantly expanded through the development of new catalytic systems. While ynol ethers are known to be highly reactive, their full potential in catalytic transformations remains underexplored. chimia.chbham.ac.uk

Future research could focus on:

Gold-Catalyzed Reactions: Gold catalysts have shown promise in activating alkynes and ynol ethers for various transformations, including cycloadditions and atom-transfer reactions. bham.ac.uk Investigating novel gold-catalyzed reactions of this compound could lead to the synthesis of complex and valuable molecules. For instance, exploring [3+2] cycloaddition reactions with 1,3-dipole equivalents could yield highly functionalized oxazoles. bham.ac.uk

Pincer-Nickel Catalysis: Pincer-nickel complexes have been effective in catalyzing cross-coupling reactions of allyl methyl ethers. acs.org Adapting these catalytic systems for reactions involving this compound could open up new carbon-carbon bond-forming strategies.

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as iron-based catalysts, offers advantages in terms of recyclability and ease of separation. mdpi.comnih.gov Developing heterogeneous catalytic systems for the selective transformation of this compound would align with the principles of green chemistry and enhance the economic viability of synthetic processes. mdpi.combdu.ac.in

Investigation of Unprecedented Reaction Pathways

The electronic nature of this compound suggests the possibility of discovering unprecedented reaction pathways. chimia.ch Alkoxyacetylenes, the parent class of this compound, are known to participate in a variety of reactions, including those involving vinyl cation intermediates and cycloadditions. wikipedia.orgnumberanalytics.com

Key areas for exploration include:

Vinyl Cation Intermediates: The acid-catalyzed hydrolysis of alkoxyacetylenes is proposed to proceed through a vinyl cation intermediate. wikipedia.org A deeper investigation into the generation and trapping of vinyl cations derived from this compound could lead to novel synthetic methodologies.

Cycloaddition Reactions: While Diels-Alder and other cycloaddition reactions are known for alkynes, the specific reactivity of this compound in these transformations is not extensively documented. numberanalytics.comthieme-connect.delibretexts.org Exploring its behavior in [4+2], [2+2], and 1,3-dipolar cycloadditions could provide access to a diverse range of cyclic and heterocyclic structures. numberanalytics.comchemistrytalk.orgorganic-chemistry.orgkharagpurcollege.ac.in The development of "click chemistry" reactions involving this compound could also be a fruitful area of research. chemistrytalk.orgorganic-chemistry.org

Radical Cascades: The use of alkenes as alkyne equivalents in radical cascade reactions has been demonstrated. google.com Designing radical-based transformations starting from this compound could lead to the synthesis of complex polycyclic structures.

Green Chemistry Approaches to Synthesis and Reactions

Applying the principles of green chemistry to the synthesis and reactions of this compound is a crucial direction for future research. bdu.ac.injocpr.comsnu.ac.krcitrefine.comkahedu.edu.in This involves minimizing waste, using safer solvents, and improving energy efficiency. citrefine.com

Future efforts should concentrate on:

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. jocpr.comcitrefine.com Future synthetic routes to and from this compound should be evaluated based on their atom economy.

Alternative Solvents: Exploring the use of green solvents such as water, supercritical fluids (like CO2), and ionic liquids for reactions involving this compound can significantly reduce the environmental impact. bdu.ac.inkahedu.edu.in

Catalyst-Free and Energy-Efficient Reactions: Investigating catalyst-free reaction conditions, potentially utilizing microwave or ultrasonic energy, could provide greener alternatives to traditional synthetic methods. bdu.ac.inkahedu.edu.in

Applications in Materials Science through Polymerization or Cross-linking

The unsaturated nature of this compound makes it a potential candidate for the development of new polymers and materials. researchgate.netopen.edumsu.edu

Potential research avenues include:

Polymerization: Investigating the polymerization of this compound, either as a homopolymer or as a copolymer with other monomers, could lead to the creation of novel materials with unique properties. researchgate.netmsu.edu The presence of both an alkyne and an aldehyde functionality offers possibilities for various polymerization mechanisms, including addition and condensation polymerization. researchgate.net

Cross-linking Agents: Due to its bifunctional nature, this compound could serve as a cross-linking agent to modify the properties of existing polymers, enhancing their thermal stability, mechanical strength, or other characteristics.

Functional Materials: The incorporation of this compound units into polymer backbones could be a strategy to introduce specific functionalities, leading to the development of materials for applications in electronics, optics, or as polymer-supported catalysts. mdpi.com

Exploration of New Asymmetric Synthetic Routes

The development of asymmetric synthetic routes involving this compound is essential for accessing chiral molecules with potential applications in pharmaceuticals and other life sciences. mdpi.comcaltech.eduresearchgate.netdu.ac.inrsc.org

Future research in this area should focus on:

Chiral Catalysis: Employing chiral catalysts, including metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of reactions involving this compound. mdpi.comcaltech.edu This could include asymmetric aldol (B89426) reactions, Michael additions, and cycloadditions. researchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to this compound to direct the stereochemistry of subsequent transformations. du.ac.in The auxiliary can then be removed to yield the enantiomerically enriched product.

Enantioconvergent Synthesis: Developing methods where a racemic starting material is converted into a single enantiomer of the product. For example, nickel-catalyzed enantioconvergent cross-couplings have been successful for the synthesis of protected α-amino acids and could potentially be adapted for reactions with derivatives of this compound. caltech.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。